![molecular formula C13H23N3O2S B12637198 tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)
tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthyl]carbamate de tert-butyle est un composé organique synthétique appartenant à la classe des carbamates. Il se caractérise par la présence d'un cycle thiadiazole, qui est un cycle à cinq chaînons contenant deux atomes d'azote et un atome de soufre.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthyl]carbamate de tert-butyle implique généralement la réaction du carbamate de tert-butyle avec un dérivé de thiadiazole approprié. Une méthode courante consiste à utiliser le carbamate de tert-butyle et la 2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthylamine comme matières premières. La réaction est généralement réalisée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans des conditions anhydres .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthyl]carbamate de tert-butyle peut subir différents types de réactions chimiques, notamment :
Oxydation : Le cycle thiadiazole peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Le composé peut être réduit pour former des amines ou d'autres dérivés réduits.
Substitution : Le groupe carbamate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène (H₂O₂) et l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle thiadiazole peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
Le N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthyl]carbamate de tert-butyle a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique élémentaire dans la synthèse de molécules plus complexes.
Biologie : Le composé peut être utilisé dans l'étude de l'inhibition enzymatique et des interactions protéiques.
Industrie : Le composé peut être utilisé dans la production de produits agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthyl]carbamate de tert-butyle implique son interaction avec des cibles moléculaires spécifiques. Le cycle thiadiazole peut interagir avec les enzymes ou les récepteurs, conduisant à l'inhibition ou à l'activation des voies biologiques. Le groupe carbamate peut subir une hydrolyse pour libérer des métabolites actifs qui exercent leurs effets sur les molécules cibles .
Applications De Recherche Scientifique
tert-Butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbamate group can undergo hydrolysis to release active metabolites that exert their effects on target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Carbamate de tert-butyle : Un composé carbamate plus simple utilisé dans des applications similaires.
N-Boc-éthanolamine : Un autre dérivé carbamate avec des groupes fonctionnels différents.
Cétone musquée : Un composé avec un groupe tert-butyle similaire mais une structure globale différente.
Unicité
Le N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)éthyl]carbamate de tert-butyle est unique en raison de la présence du cycle thiadiazole, qui confère des propriétés chimiques et biologiques spécifiques. Cela le distingue des autres composés carbamates et le rend utile dans des applications spécialisées.
Propriétés
Formule moléculaire |
C13H23N3O2S |
|---|---|
Poids moléculaire |
285.41 g/mol |
Nom IUPAC |
tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N3O2S/c1-12(2,3)10-16-15-9(19-10)7-8-14-11(17)18-13(4,5)6/h7-8H2,1-6H3,(H,14,17) |
Clé InChI |
UJFJHAVRSBXKRA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NN=C(S1)CCNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


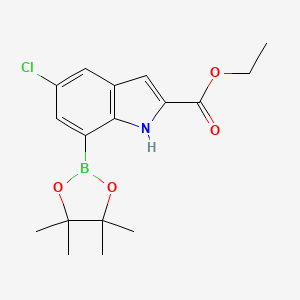
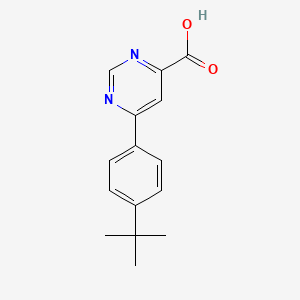
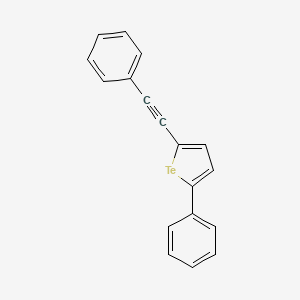

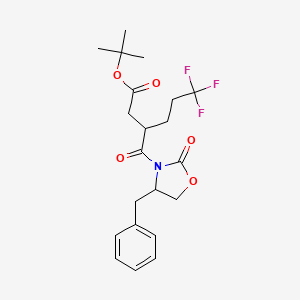
![Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-](/img/structure/B12637146.png)
![(2R)-4-[(2,4-Dimethoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12637147.png)
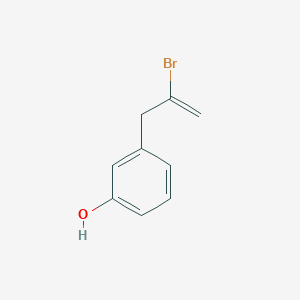



![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![2-[1-(2-Amino-6-bromophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12637194.png)
![(11S,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12637195.png)
